molecular formula C18H27N3O5S B2359162 2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 1251568-91-8

2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B2359162
CAS No.: 1251568-91-8
M. Wt: 397.49
InChI Key: BTGYOVPXCONBCQ-UHFFFAOYSA-N
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Description

2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H27N3O5S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

  • Synthesis and Antibacterial Activity : Research has explored the synthesis of acetamide derivatives with antibacterial properties. For instance, Iqbal et al. (2017) reported the synthesis of compounds bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials against various bacterial strains (Iqbal et al., 2017).

  • Antibacterial Evaluation of Sulfonamides : Aziz‐ur‐Rehman et al. (2017) introduced 1,3,4-oxadiazole, sulfamoyl, and piperidine derivatives, which displayed valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).

  • Isoxazole-Based Antimicrobials : Darwish et al. (2014) utilized cyanoacetamide derivatives for synthesizing a variety of heterocycles with sulfamoyl moiety, showing promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Anticonvulsant Applications

  • Synthesis of Anticonvulsant Agents : Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, demonstrating significant anticonvulsant effects in some synthesized compounds (Farag et al., 2012).

Crystal Structure Analysis

  • Crystal Structures of Acetamides : Subasri et al. (2016) studied the crystal structures of specific acetamides, providing insights into their molecular conformations (Subasri et al., 2016).

Pyridinones Synthesis

  • Synthesis of Pyridinones : Savchenko et al. (2020) worked on the conversion of acetamides into pyridinones with significant heterocyclic bonding, relevant in chemical synthesis (Savchenko et al., 2020).

Potential COVID-19 Applications

  • Antimalarial Sulfonamides for COVID-19 : Fahim and Ismael (2021) investigated the reactivity of sulfonamide derivatives and evaluated their potential as COVID-19 drugs, utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Enzyme Inhibition Research

  • Evaluation of Enzyme Inhibition : Khalid et al. (2014) synthesized N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, testing them against various enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase (Khalid et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the diverse biological activities of similar compounds . Additionally, the development of robust methods for the synthesis of substituted piperidines, which are part of this compound’s structure, is an important task of modern organic chemistry .

Properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-14-6-9-21(10-7-14)27(24,25)16-5-2-8-20(18(16)23)13-17(22)19-12-15-4-3-11-26-15/h2,5,8,14-15H,3-4,6-7,9-13H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGYOVPXCONBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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